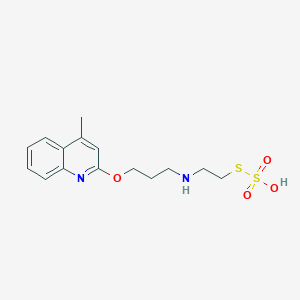
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is an organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamino chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the propylamino group.
Thiosulfate Introduction: The intermediate product is then reacted with thiosulfuric acid or a thiosulfate salt under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The propylamino chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Analytical Chemistry: Used as a reagent for the detection of specific ions or molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in sulfur metabolism.
Fluorescent Probes: The quinoline moiety can be utilized in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiosulfate group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate: Similar structure but with a sulfate group instead of thiosulfate.
4-Methyl-2-quinolinecarboxylic acid: Lacks the propylamino and thiosulfate groups.
Uniqueness:
- The presence of both the quinoline and thiosulfate groups in S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique redox properties and potential for diverse applications in various fields.
Properties
CAS No. |
41287-26-7 |
|---|---|
Molecular Formula |
C15H20N2O4S2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H20N2O4S2/c1-12-11-15(17-14-6-3-2-5-13(12)14)21-9-4-7-16-8-10-22-23(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20) |
InChI Key |
ZHPJNOBWVPAADW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


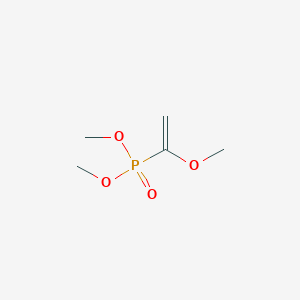
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
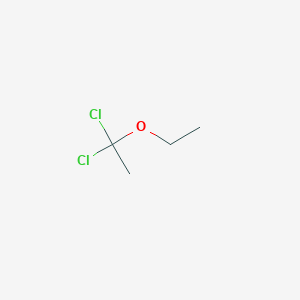

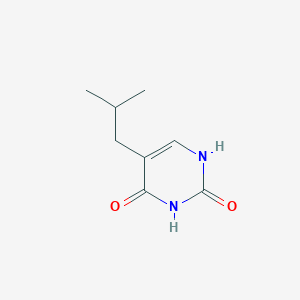
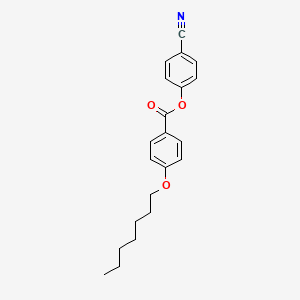
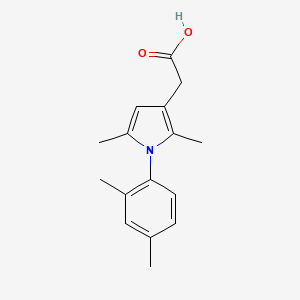

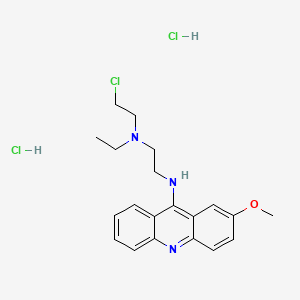
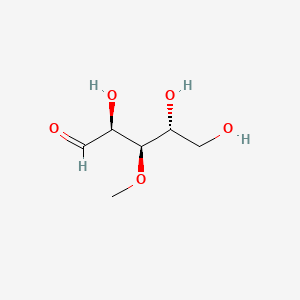


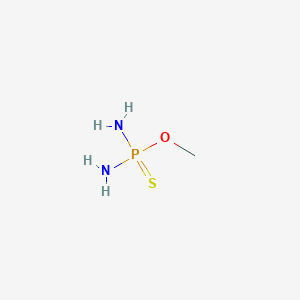
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
